1,3-Bis(2-methylheptyl)cyclohexane
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Overview
Description
1,3-Bis(2-methylheptyl)cyclohexane, also known as Diethylhexylcyclohexane, is a medium spreading emollient widely used in personal care products. It is a clear, colorless, nonpolar oil with a neutral odor and a mean molecular weight. This compound is particularly valued for its stability across a wide pH range, making it suitable for various formulations, including deodorants, antiperspirants, and hair removal products .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(2-methylheptyl)cyclohexane is synthesized through the alkylation of cyclohexane with diethylhexyl groups. The reaction typically involves the use of a catalyst, such as aluminum chloride, under controlled temperature and pressure conditions. The process ensures the attachment of diethylhexyl groups to the cyclohexane ring, resulting in the formation of Diethylhexylcyclohexane .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale alkylation reactors where cyclohexane and diethylhexyl chloride are reacted in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The final product is purified to meet the required specifications for use in personal care formulations .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-methylheptyl)cyclohexane primarily undergoes substitution reactions due to the presence of alkyl groups attached to the cyclohexane ring. It is relatively stable and does not readily participate in oxidation or reduction reactions under normal conditions .
Common Reagents and Conditions
The substitution reactions involving this compound typically require reagents such as halogens or other electrophiles. The reactions are carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from the substitution reactions of this compound include various alkylated derivatives, depending on the nature of the substituent introduced during the reaction .
Scientific Research Applications
1,3-Bis(2-methylheptyl)cyclohexane has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a solvent and a medium for various reactions due to its nonpolar nature and stability. In biology and medicine, this compound is utilized in the formulation of topical treatments and cosmetic products, where it acts as an emollient and enhances the spreadability of active ingredients .
Mechanism of Action
The primary mechanism of action of 1,3-Bis(2-methylheptyl)cyclohexane is its ability to act as an emollient, providing a smooth and non-greasy feel to the skin. It forms a thin, protective layer on the skin’s surface, reducing water loss and improving hydration. The molecular targets and pathways involved include the stratum corneum, where this compound interacts with the lipid matrix to enhance skin barrier function .
Comparison with Similar Compounds
Similar Compounds
Cetiol CC (Dicaprylyl Carbonate): Known for its fast-spreading properties and dry, velvet skin feel.
Cetiol OE (Dicaprylyl Ether): Similar in its fast-spreading nature and used in sun care products.
Cetiol PGL (Hexyldecanol/Hexyldecyl Laurate): Medium spreading emollient with good skin compatibility.
Uniqueness
1,3-Bis(2-methylheptyl)cyclohexane stands out due to its stability across a wide pH range and its suitability for formulations requiring hydrolysis stability. Its unique chemical structure allows it to provide a balanced spreading value, making it versatile for various personal care applications .
Properties
CAS No. |
115055-07-7 |
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Molecular Formula |
C22H44 |
Molecular Weight |
308.594 |
IUPAC Name |
1,3-bis(2-methylheptyl)cyclohexane |
InChI |
InChI=1S/C22H44/c1-5-7-9-12-19(3)16-21-14-11-15-22(18-21)17-20(4)13-10-8-6-2/h19-22H,5-18H2,1-4H3 |
InChI Key |
PSYCAPKSNKZGTM-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)CC1CCCC(C1)CC(C)CCCCC |
Origin of Product |
United States |
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